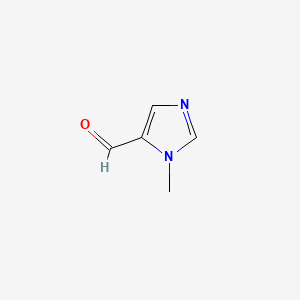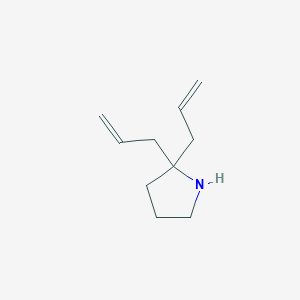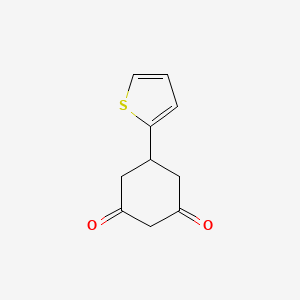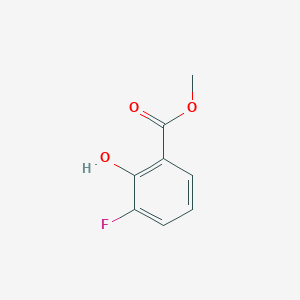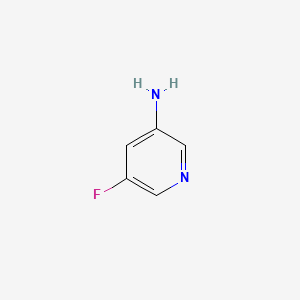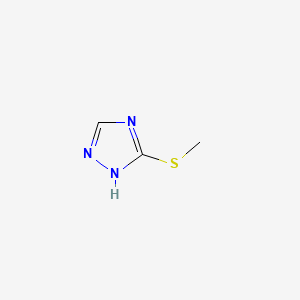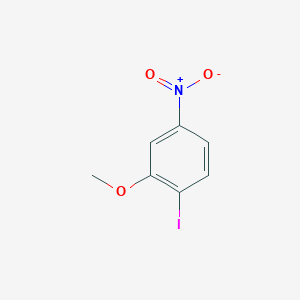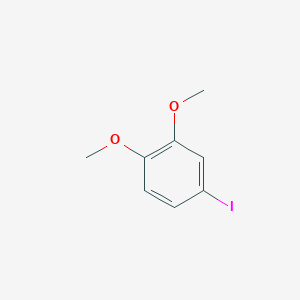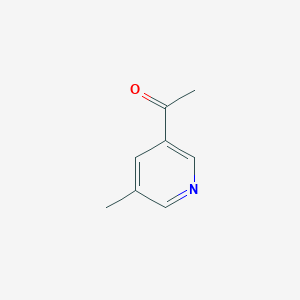
1-(5-Methylpyridin-3-yl)ethanone
概要
説明
“1-(5-Methylpyridin-3-yl)ethanone” is a chemical compound with the CAS Number: 42972-46-3 . It has a molecular weight of 135.17 and its IUPAC name is 1-(5-methyl-3-pyridinyl)ethanone . The compound is typically stored in a dry room at normal temperature and it is in liquid form .
Molecular Structure Analysis
The InChI code for “1-(5-Methylpyridin-3-yl)ethanone” is 1S/C8H9NO/c1-6-3-8(7(2)10)5-9-4-6/h3-5H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“1-(5-Methylpyridin-3-yl)ethanone” is a liquid at room temperature .科学的研究の応用
Chemical Transformations and Synthesis
1-(5-Methylpyridin-3-yl)ethanone serves as a precursor in various chemical transformations and synthetic pathways. For instance, it plays a role in the synthesis of 1-(1H-pyrazol-3-yl)ethanone hydrazone through hydrazinolysis, highlighting its utility in producing hydrazone derivatives with potential applications in chemical research and material science (Smolyar, 2010). Similarly, the compound is involved in the preparation of metal complexes with luminescent properties, as demonstrated in the synthesis of terbium and europium complexes, indicating its significance in the development of materials with potential optical and electronic applications (Xu et al., 2010).
Luminescent Materials and Corrosion Inhibition
The applications extend to the preparation of luminescent materials, as seen in the characterization of terbium and europium complexes. These materials exhibit unique luminescent properties under UV light excitation, with applications in sensors, displays, and lighting technology. The study of these complexes sheds light on the interaction between the metal ions and the ligand, offering insights into designing materials with tailored optical properties (Xu et al., 2010). Moreover, 1-(5-Methylpyridin-3-yl)ethanone derivatives have been investigated for their potential as corrosion inhibitors, particularly in protecting mild steel in corrosive environments. This highlights the compound's role in the development of new materials that can prevent metal corrosion, with significant implications for industrial applications (Jawad et al., 2020).
Biomedical Research
In the field of biomedical research, derivatives of 1-(5-Methylpyridin-3-yl)ethanone have been synthesized and evaluated for various biological activities. For example, novel substituted heterocyclic pyridine derivatives and their metal complexes have been studied for their in vitro anticancer and antibacterial properties. These studies are crucial for the development of new therapeutic agents, demonstrating the compound's potential in drug discovery and pharmacological research (Chaitanya Kumar et al., 2022).
Safety And Hazards
特性
IUPAC Name |
1-(5-methylpyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-3-8(7(2)10)5-9-4-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIASEPULVQSMAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341985 | |
| Record name | 1-(5-methylpyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methylpyridin-3-yl)ethanone | |
CAS RN |
42972-46-3 | |
| Record name | 1-(5-methylpyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-methylpyridin-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


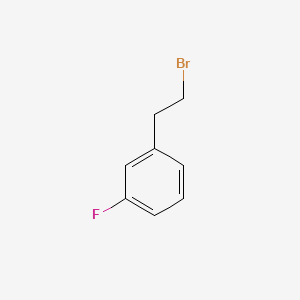

![5-{[(5-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-3-carboxylic acid](/img/structure/B1296794.png)

